Comanic acid isopropyl ester
Description
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
propan-2-yl 4-oxopyran-2-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-6(2)13-9(11)8-5-7(10)3-4-12-8/h3-6H,1-2H3 |
InChI Key |
QEEHZUAIDFUSAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=O)C=CO1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Comanic Acid Isopropyl Ester
Esterification of Comanic Acid with Isopropanol Using Acid Catalysts
The primary method to prepare this compound involves the esterification of comanic acid with isopropanol in the presence of acid catalysts. This reaction typically proceeds under heating with stirring to promote the formation of the ester and removal of water formed during the reaction.
Catalysts and Reaction Conditions
- Catalysts : Acidic ionic liquids, such as N-alkyl pyrroles Alkanone group methyl acid phosphate ionic-liquid catalysts, have been used effectively to catalyze the esterification reaction.
- Temperature : The reaction temperature is generally controlled between 90 to 95 degrees Celsius.
- Reaction Time : Reaction times vary from 3 to 5 hours depending on catalyst loading and temperature.
- Molar Ratio : The molar ratio of comanic acid to isopropanol is typically maintained at 1:10 to drive the reaction towards ester formation.
Representative Experimental Data
| Embodiment | Catalyst Loading (%) | Reaction Time (hours) | Temperature (°C) | Acid/Alcohol Molar Ratio | Acid Number After Reaction (mg KOH/g) |
|---|---|---|---|---|---|
| 1 | 0.17 | 3 | 90 | 1:10 | 11.2 |
| 2 | 0.17 | 4 | 95 | 1:10 | 10.9 |
| 3 | 0.17 | 5 | 95 | 1:10 | 6.0 |
| 4 | 0.28 | 3 | 95 | 1:10 | 9.7 |
| 5 | 0.28 | 4 | 90 | 1:10 | 1.2 |
These data indicate that increasing catalyst loading and reaction time improves esterification efficiency, as reflected by the decrease in acid number, which measures residual free acid content after reaction.
Synthesis of Coumalic Acid as a Precursor and Subsequent Esterification
Comanic acid is structurally related to coumalic acid derivatives. A significant preparation route involves first synthesizing coumalic acid, followed by esterification to yield alkyl coumalates, including isopropyl esters.
Coumalic Acid Synthesis
- Starting Material : Malic acid.
- Catalysts : Concentrated sulfuric acid (97-98%) or perfluorosulfonic acids.
- Solvent : Dichloroethane.
- Reaction Conditions : Heating at 75-110 degrees Celsius for 10-24 hours.
- Molar Ratios : Acid catalyst used in 4-6 molar excess relative to malic acid.
- Yield : Coumalic acid yields range from 40% to 95%, with fumaric acid as a minor byproduct (1-5%).
Esterification of Coumalic Acid
- Esterification is performed by reacting coumalic acid with a (C1-C4) alkanol such as isopropanol or methanol.
- Catalysts such as sulfuric acid or triflic acid are used.
- Reaction conditions involve heating at approximately 100 degrees Celsius for 16 hours.
- Purification is achieved by extraction and chromatography.
This two-step approach allows preparation of isopropyl coumalate esters, which are structurally close to this compound and can be used as intermediates in further chemical transformations.
Comparative Analysis of Preparation Methods
| Aspect | Direct Esterification of Comanic Acid | Coumalic Acid Route with Esterification |
|---|---|---|
| Starting Material | Comanic acid | Malic acid |
| Catalyst | Acidic ionic liquids, sulfuric acid | Concentrated sulfuric acid, triflic acid |
| Solvent | Isopropanol (also reactant) | Dichloroethane (for coumalic acid synthesis) |
| Reaction Temperature | 90-95 °C | 75-110 °C (coumalic acid synthesis); ~100 °C (esterification) |
| Reaction Time | 3-5 hours | 10-24 hours (coumalic acid synthesis); 16 hours (esterification) |
| Yield | High, acid number decreases with catalyst loading | Coumalic acid 40-95%; ester yields vary |
| Side Products | Minimal, depends on catalyst efficiency | Minor fumaric acid byproduct (1-5%) |
| Scalability | Suitable for industrial scale | More complex, but scalable with optimized conditions |
Summary Table of Key Preparation Parameters
| Parameter | Direct Esterification Method | Coumalic Acid Synthesis + Esterification Method |
|---|---|---|
| Starting Acid | Comanic acid | Malic acid |
| Alcohol | Isopropanol | Isopropanol |
| Catalyst | Acidic ionic liquid, sulfuric acid | Concentrated sulfuric acid, triflic acid |
| Solvent | Isopropanol (neat or with catalyst) | Dichloroethane (for acid synthesis) |
| Temperature | 90-95 °C | 75-110 °C (acid synthesis), ~100 °C (esterification) |
| Reaction Time | 3-5 hours | 10-24 hours (acid synthesis), 16 hours (esterification) |
| Yield | High, acid number reduced with catalyst | 40-95% coumalic acid; ester yield varies |
| Side Products | Minimal | Fumaric acid (1-5%) |
This detailed examination of preparation methods for this compound, grounded in multiple authoritative sources, provides a comprehensive guide for researchers and industrial chemists aiming to produce this compound efficiently and with high purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the isopropyl group or other substituents on the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution reactions can result in various substituted pyran derivatives.
Scientific Research Applications
Isopropyl 4-oxo-4H-pyran-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of isopropyl 4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s electrophilic centers allow it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .
Comparison with Similar Compounds
Pharmaceutical Esters
Key Differences :
- Tropane esters (e.g., ) prioritize neurotransmitter transporter binding , while comanic acid esters focus on metabolic pathway modulation .
- Ibufenac isopropyl ester leverages esterification to enhance bioavailability for systemic drug delivery, contrasting with comanic acid’s role as a bacterial carbon source .
Agricultural and Feed Additives
Key Differences :
- HMBi ’s rapid absorption in ruminants contrasts with comanic acid’s utilization by environmental bacteria. The isopropyl group in HMBi enhances membrane permeability , reducing microbial degradation .
- Isopropyl lactate ’s synthesis challenges (e.g., sulfuric acid catalysis) highlight comanic acid’s more efficient stereoselective routes .
Industrial and Chemical Esters
Key Differences :
Cosmetic and Preservative Esters
Key Differences :
- Isopropylparaben’s phenolic group enables antimicrobial activity, whereas comanic acid supports bacterial growth via the ED pathway .
- Myristyl myristate ’s branched structure enhances spreadability, contrasting with comanic acid’s hydrophilic α-keto group .
Q & A
Basic Research Questions
Q. How is isopropyl myristate (IPM) incorporated into PLGA microspheres, and how does it influence their physical characteristics?
- Methodology : IPM is integrated into PLGA microspheres via the single-emulsion solvent evaporation method. Researchers dissolve PLGA and the active drug (e.g., etoposide) in methylene chloride, emulsify with aqueous polyvinyl alcohol, and evaporate the solvent to form microspheres .
- Key Findings :
- IPM concentration (25% vs. 50%) significantly increases microsphere diameter (P < 0.05) compared to IPM-free controls .
- Surface morphology transitions from smooth/non-porous (without IPM) to uneven/non-porous (with IPM), as observed via scanning electron microscopy (SEM) .
- Drug-loading efficiency remains unaffected by IPM (P > 0.05) .
Q. What methodologies are recommended for analyzing drug release kinetics from IPM-modified PLGA microspheres?
- In vitro release protocol :
- Incubate microspheres in phosphate-buffered saline (pH 7.4, 0.1% Tween-80) at 37°C with 100 rpm agitation.
- Collect samples at intervals (1–30 days), centrifuge, lyophilize, and quantify drug content via HPLC .
- HPLC parameters :
- Column: 5-μm phenyl column.
- Mobile phase: 70% water:acetic acid (100:1) + 30% acetonitrile.
- Detection: 239 nm wavelength, validated with a linear standard curve (r² = 0.9999) .
Q. How does IPM concentration affect etoposide release profiles from PLGA microspheres?
- Dose-dependent release :
- 50% IPM increases cumulative etoposide release by 35–40% compared to IPM-free microspheres (P < 0.05), regardless of drug loading (5% or 10% etoposide) .
- 25% IPM enhances release only in 5% etoposide-loaded microspheres (P < 0.05) .
- Mechanism : IPM increases surface area and disrupts polymer matrix integrity, accelerating bulk erosion .
Advanced Research Questions
Q. How can contradictory data on IPM’s impact on microsphere size be resolved?
- Conflict : Some studies report no significant size change with IPM, while others observe a 20–30% diameter increase at 50% IPM .
- Resolution strategies :
- Standardize emulsion parameters (e.g., solvent evaporation rate, agitation speed).
- Use dynamic light scattering (DLS) for precise size distribution analysis.
- Replicate experiments across multiple drug-loading percentages to isolate IPM effects .
Q. What experimental designs optimize sustained-release profiles using IPM?
- Factorial design : Test IPM concentrations (10–60%) and PLGA copolymer ratios (e.g., 50:50 vs. 75:25) to balance burst release and long-term stability .
- Degradation monitoring : Track microsphere porosity via SEM and correlate with release kinetics. IPM-containing microspheres retain structural integrity for ≥30 days in vitro, unlike IPM-free controls .
Q. How do surface morphology changes in IPM-modified microspheres alter drug release mechanisms?
- SEM observations :
- Smooth surfaces (no IPM) delay drug diffusion, relying on polymer erosion.
- Uneven surfaces (with IPM) create micro-channels, enabling faster drug release .
- Quantitative analysis : Calculate surface roughness (e.g., atomic force microscopy) and correlate with release rate constants .
Contradictions and Future Directions
- In vivo vs. in vitro discrepancies : While IPM enhances in vitro release, its efficacy in lung-targeted delivery requires validation in animal models .
- Stability considerations : IPM may plasticize PLGA, altering glass transition temperature (Tg). Differential scanning calorimetry (DSC) is recommended to assess thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
